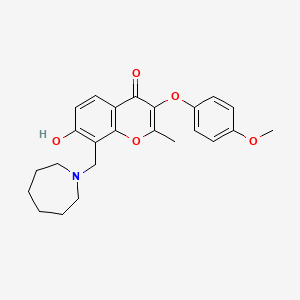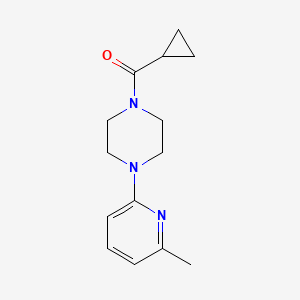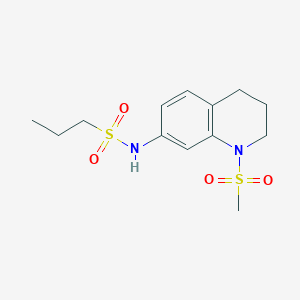
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound with a diverse range of applications in scientific research. This compound features a chromen-4-one core structure, which is known for its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and a diketone under acidic conditions.
Introduction of the azepan-1-ylmethyl group: This step involves the alkylation of the chromen-4-one core with an azepane derivative, often using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic substitution.
Attachment of the methoxyphenoxy group: This is typically done through an etherification reaction, where the hydroxyl group of the chromen-4-one core reacts with 4-methoxyphenol in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chromanol derivative.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one: Lacks the azepan-1-ylmethyl group, which may reduce its biological activity.
8-(piperidin-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one: Similar structure but with a piperidine ring instead of an azepane ring, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the azepan-1-ylmethyl group in 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one provides unique steric and electronic properties that can enhance its interaction with biological targets, potentially leading to improved therapeutic effects compared to similar compounds.
Propiedades
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16-23(30-18-9-7-17(28-2)8-10-18)22(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZKTRVOOQBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)

![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)
![3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2713519.png)
![methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate](/img/structure/B2713520.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2713521.png)

![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)


